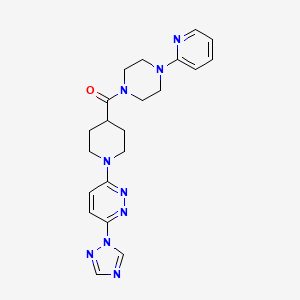

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-pyridin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N9O/c31-21(29-13-11-28(12-14-29)18-3-1-2-8-23-18)17-6-9-27(10-7-17)19-4-5-20(26-25-19)30-16-22-15-24-30/h1-5,8,15-17H,6-7,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIKIDIADPTBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=N3)C4=NN=C(C=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, which can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyridazine ring is then synthesized, often through a condensation reaction involving hydrazine and a diketone. The piperidine and piperazine rings are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds featuring triazole rings exhibit a variety of biological activities, including:

- Antimicrobial Properties : Effective against a range of pathogens.

- Antifungal Activities : Particularly useful in treating fungal infections.

- Anticancer Effects : Demonstrated efficacy in inhibiting cancer cell proliferation.

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structural components allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Research

A study evaluated the anticancer efficacy of triazole derivatives similar to this compound. Results indicated significant inhibition of cancer cell lines, suggesting that modifications to the triazole structure can enhance potency against specific cancers .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements have focused on improving synthetic routes to reduce costs and increase efficiency. Notably, processes avoiding toxic solvents have been developed to enhance safety in pharmaceutical manufacturing .

Pharmacological Studies

Pharmacological evaluations have demonstrated that the compound exhibits promising results in:

- Cell Viability Assays : Indicating potential cytotoxic effects on cancer cells.

- Anti-inflammatory Tests : Showing reduction in inflammatory markers in vitro .

These studies support its application as a lead compound for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Heterocyclic Systems

The compound’s closest structural analogs include imidazo-pyridine-triazole derivatives (e.g., compounds 8p , 10a , and 11b from ) and pyrazole-piperazine hybrids (e.g., MK69 from ). Key differences and similarities are outlined below:

Table 1: Structural Comparison

Key Observations :

Physicochemical Properties

Data from highlights melting points and spectral characteristics of related compounds:

Table 2: Physical Properties of Selected Analogs

| Compound | Physical State | Melting Point (°C) | Key Spectral Data (¹H/¹³C NMR, ESI-MS) |

|---|---|---|---|

| 8p | Pale-yellow solid | 104–105 | δ 8.2–6.8 (aromatic H); [M+H]⁺: 503.2 |

| 11b | White solid | 90–92 | δ 7.9–6.5 (aromatic H); [M+H]⁺: 489.1 |

Implications for Target Compound :

- The target compound’s unsubstituted triazole and pyridazine may favor higher melting points, suggesting greater stability .

- ESI-MS data indicates molecular weights (~400–500 g/mol) within the acceptable range for drug-like properties.

Biological Activity

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple heterocyclic rings, which are known to exhibit diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H16N12O |

| Molecular Weight | 404.4 g/mol |

| CAS Number | 1795304-05-0 |

This complex structure contributes to its potential interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of triazole and piperazine moieties suggests potential mechanisms involving:

- Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes such as cytochrome P450, which are crucial in drug metabolism.

- Receptor Modulation : Compounds with piperazine rings often exhibit affinity for neurotransmitter receptors, potentially influencing neurochemical pathways.

- Antimicrobial Activity : The triazole group is well-known for its antifungal properties, suggesting that this compound may also possess antimicrobial effects.

Antimicrobial Activity

Research has indicated that similar compounds exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various fungi and bacteria:

- Fluconazole and Itraconazole , well-studied triazole antifungals, demonstrate the potential for this compound to serve as an antifungal agent due to structural similarities.

Anticancer Potential

Studies have also explored the anticancer potential of piperazine-containing compounds. For example:

- A study on piperazine derivatives showed promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Cardiovascular Effects

Pyridazine derivatives have been linked to cardiovascular benefits, such as reducing hypertension and improving endothelial function. This suggests that the compound may have applications in cardiovascular therapy as well.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Study on RBP4 Antagonists : Research highlighted novel antagonists that significantly reduced serum RBP4 levels, demonstrating the importance of structural modifications in enhancing biological efficacy .

- Piperazine Drugs : A review on piperazine-containing drugs emphasized their role in treating various conditions, including hypertension and cancer .

- Triazole Derivatives : A detailed study on triazole derivatives confirmed their broad-spectrum antimicrobial activity and potential use in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.